molecular formula C18H18Cl2N2O3 B4855962 N-[3-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide

N-[3-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4855962
M. Wt: 381.2 g/mol
InChI Key: CPIZNKMSXUKHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide, commonly known as ADBAC, is a synthetic compound that belongs to the family of quaternary ammonium compounds. It is widely used as a disinfectant and preservative in various industrial and household applications. ADBAC has been extensively studied for its antimicrobial properties and its potential use in the medical field.

Mechanism of Action

ADBAC works by disrupting the cell membrane of microorganisms, leading to their death. It does this by binding to the negatively charged cell membrane and disrupting its structure, causing leakage of cellular contents and ultimately leading to cell death.
Biochemical and Physiological Effects:
ADBAC has been shown to have low toxicity and is generally considered safe for use in various applications. However, it can cause skin irritation and allergic reactions in some individuals. ADBAC has also been shown to have some cytotoxic effects on human cells, although the extent of these effects is still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of ADBAC is its broad-spectrum antimicrobial activity. It is effective against a wide range of microorganisms, making it a useful tool in various lab experiments. However, ADBAC can also have cytotoxic effects on human cells, which can limit its use in some applications.

Future Directions

There are several future directions for research on ADBAC. One area of interest is the development of new formulations and delivery systems for ADBAC, which could improve its efficacy in various applications. Another area of research is the study of the cytotoxic effects of ADBAC on human cells, which could lead to the development of new safety guidelines for its use. Additionally, further research is needed to explore the potential use of ADBAC in the treatment of various infectious diseases.

Scientific Research Applications

ADBAC has been extensively researched for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. ADBAC has been used in various medical applications, including wound care, disinfection of medical equipment, and as a preservative in pharmaceuticals.

properties

IUPAC Name

N-(3-acetamidophenyl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-12(23)21-14-4-2-5-15(11-14)22-18(24)6-3-9-25-17-8-7-13(19)10-16(17)20/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIZNKMSXUKHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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